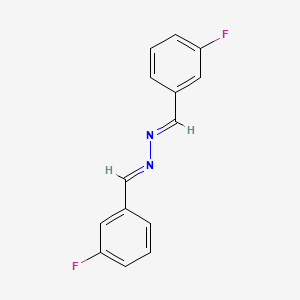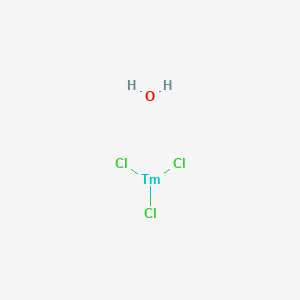
MÉTABORATE DE POTASSIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium metaborate is an inorganic compound with the chemical formula KBO₂. It is a borate of potassium and is known for its various applications in scientific research and industry. This compound is typically found in the form of a white crystalline powder and is soluble in water. Potassium metaborate is used in a variety of fields due to its unique chemical properties.
Applications De Recherche Scientifique
Potassium metaborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a flux in the preparation of glass and ceramics.
Biology: Employed in the study of boron-containing compounds and their biological effects.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty glasses, ceramics, and as a component in certain types of batteries.
Mécanisme D'action
Target of Action
Potassium metaborate primarily targets bacterial cells, such as Pectobacterium carotovorum, a common bacterial disease agent in fruits and vegetables . It has been shown to inhibit the growth of this bacterium effectively .
Mode of Action
Potassium metaborate interacts with its bacterial targets by damaging their cell membranes . This interaction results in the extrusion of cytoplasmic material from the bacterial cells, leading to their death . The compound’s effectiveness is observed at a concentration of 100 mM, both at pH 9.2 and after adjustment to pH 7.0 .
Biochemical Pathways
Potassium metaborate affects the biochemical pathways of bacterial cells. It disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and eventual cell death
Pharmacokinetics
It’s known that liquid forms of potassium are absorbed a few hours post-administration .
Result of Action
The primary result of potassium metaborate’s action is the inhibition of bacterial growth. This is achieved through the damage of bacterial cell membranes, leading to cell death . In practical applications, this effect significantly reduces the incidence of soft rot disease in tomatoes when infected fruits are dipped in a 100 mM solution of potassium metaborate .
Action Environment
The action of potassium metaborate can be influenced by environmental factors such as pH and concentration. Its antibacterial activity is effective at a pH of 9.2 and remains effective after adjustment to pH 7.0 . Furthermore, its bactericidal activity is observed at a concentration of 100 mM
Analyse Biochimique
Biochemical Properties
In borate solutions, Potassium Metaborate interacts with boric acid molecules, water molecules, and potassium cations . The hydrogen bonding between the Potassium Metaborate ion and water molecules is stronger than that between water molecules in the hydration layer .
Cellular Effects
Boron-containing compounds, like Potassium Metaborate, are known to influence cell function .
Molecular Mechanism
Potassium Metaborate exerts its effects at the molecular level through interactions with boric acid molecules and water molecules . These interactions cause a greater deviation from a tetrahedral structure than is observed for pure water .
Temporal Effects in Laboratory Settings
The interactions between Potassium Metaborate, boric acid molecules, and water molecules have been studied using H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations .
Metabolic Pathways
Potassium Metaborate is involved in the metabolic pathways of borate solutions . It interacts with boric acid molecules and water molecules, affecting the second coordination shell of the water molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium metaborate can be synthesized through several methods. One common method involves the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃) under controlled conditions. The reaction is typically carried out in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods
In industrial settings, potassium metaborate is often produced by the fusion of potassium carbonate (K₂CO₃) with boric acid at high temperatures. This method ensures a high yield and purity of the product. The reaction can be represented as follows:
K2CO3+2H3BO3→2KBO2+CO2+3H2O
Analyse Des Réactions Chimiques
Types of Reactions
Potassium metaborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium tetraborate.
Reduction: It can be reduced to form potassium borohydride.
Substitution: It can participate in substitution reactions with other borates.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Often requires reducing agents like sodium borohydride (NaBH₄).
Substitution: Can occur in the presence of other borate compounds under controlled pH conditions.
Major Products Formed
Oxidation: Potassium tetraborate (K₂B₄O₇)
Reduction: Potassium borohydride (KBH₄)
Substitution: Various substituted borates depending on the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium metaborate (NaBO₂)
- Calcium metaborate (Ca(BO₂)₂)
- Lithium metaborate (LiBO₂)
Comparison
Potassium metaborate is unique due to its specific solubility and reactivity properties. Compared to sodium metaborate, it has a higher solubility in water, making it more suitable for certain applications. Calcium metaborate, on the other hand, is less soluble and is often used in different industrial processes. Lithium metaborate is known for its use in high-temperature applications due to its stability.
Potassium metaborate stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
16481-66-6 |
|---|---|
Formule moléculaire |
KBO2.xH2O |
Poids moléculaire |
82.92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)







